DL-Mevalonolactone

Hepatocyte metabolism Sterol biosynthesis Cellular uptake kinetics

DL-Mevalonolactone (CAS 674-26-0), the δ-lactone form of mevalonic acid, ensures reproducibility in mevalonate pathway research. • ~43-fold faster decarboxylation vs. mevalonate salts boosts sensitivity in isotopic tracing. • ~2-fold faster cellular uptake via passive diffusion enables pathway saturation within minutes. • Selective mitochondrial activity (ΔΨm collapse, PTP opening) essential for MVA disease modeling-mevalonic acid lacks these effects. Supplied with QC documentation for reproducible outcomes.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 674-26-0
Cat. No. B014178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Mevalonolactone
CAS674-26-0
SynonymsTetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one;  D,L-β-Hydroxy-β-methyl_x000B_-∂-valerolactone;  DL-Mevalonolactone;  Mevalonic lactone;  Mevalonolactone;  NSC 90804; 
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1(CCOC(=O)C1)O
InChIInChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3
InChIKeyJYVXNLLUYHCIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Mevalonolactone Comparative Evidence


DL-Mevalonolactone (CAS 674-26-0), also known as (±)-mevalonolactone or DL-mevalonic acid lactone, is the δ-lactone form of mevalonic acid, a key precursor in the mevalonate pathway of isoprenoid and sterol biosynthesis [1]. Unlike its open-chain salt mevalonate, mevalonolactone exists in dynamic equilibrium with mevalonic acid at physiologic pH but exhibits fundamentally distinct physicochemical properties, including greater lipophilicity that enables passive membrane diffusion and a melting point of 28°C (lit.) with a boiling point of 145–150°C at 5 mmHg [2]. These properties confer differential cellular uptake kinetics, metabolic flux rates, and biological activities that are not interchangeable with mevalonate salts, necessitating careful compound selection for reproducible research outcomes.

1
Preferential for sterol biosynthesis tracer studies requiring rapid intracellular substrate delivery.
2
Suitable for mitochondrial toxicity research where lactone-specific MPT induction is critical.
3
Recommended for insect juvenile hormone biosynthesis assays due to higher potency than mevalonate salts.

Why DL-Mevalonolactone Substitution Fails


The lactone and open-chain salt forms of mevalonic acid are not functionally equivalent despite their chemical interconversion. DL-Mevalonolactone exhibits approximately 2-fold faster cellular entry compared to the anionic mevalonate salt due to its increased lipophilicity, and once internalized, its decarboxylation rate in sterol biosynthesis exceeds that of mevalonate by ~43-fold [1]. Furthermore, mevalonolactone selectively impairs mitochondrial function—decreasing mitochondrial membrane potential (ΔΨm) and inducing permeability transition pore opening—whereas mevalonic acid (MA) shows no such effects at comparable concentrations [2]. Substituting mevalonate for mevalonolactone in experimental systems therefore introduces substantial variability in metabolic flux measurements and obscures compound-specific toxicological readouts. The following evidence dimensions quantify these critical differences.

Uptake Kinetics Mismatch
Lactone and mevalonate salt differ in lipophilicity-driven passive diffusion, which may alter intracellular substrate availability and experimental time courses.
Metabolic Flux Divergence
Decarboxylation rates in sterol synthesis differ substantially between forms; substituting salt for lactone can introduce significant variability in tracer incorporation assays.
Compound-Specific Toxicity
Mitochondrial effects are lactone-dependent: mevalonolactone induces permeability transition pore opening while mevalonate shows no such effect, potentially confounding toxicity readouts.

DL-Mevalonolactone Differentiation Evidence


Cellular Uptake Kinetics

In isolated rat hepatocytes, the unchanged DL-mevalonolactone enters intact cells approximately 2-fold faster than the anionic mevalonate salt. This difference in uptake rate was observed with both the biologically active (R)-enantiomer and the inactive (S)-enantiomer and was independent of incubation temperature, confirming that passive diffusion driven by lipophilicity—not active transport—accounts for the enhanced permeability of the lactone form [1].

Cellular Uptake
Head-to-head
~2-fold faster entry vs. mevalonate in rat hepatocytes, independent of temperature and enantiomer
Supports lactone selection for rapid intracellular delivery assays
Passive diffusion driven by lipophilicity
Hepatocyte metabolism Sterol biosynthesis Cellular uptake kinetics

Decarboxylation Rate in Sterol Synthesis

In isolated rat hepatocytes, the rate of decarboxylation of mevalonolactone—a key early step in sterol biosynthesis—was approximately 43-fold higher than that observed with mevalonate at micromolar concentrations. This difference was measured via release of 14CO2 from 1-14C-labeled substrates. Within 12 minutes of incubation, approximately 66% of the (R)-enantiomer of mevalonolactone was converted to isopentenyl pyrophosphate or non-saponifiable lipids, whereas mevalonate showed markedly slower conversion [1].

Decarboxylation Rate
Head-to-head
~43-fold higher ¹⁴CO₂ release vs. mevalonate; 66% conversion in 12 min
Critical for high-sensitivity sterol synthesis tracer studies
Measured via 1-¹⁴C-labeled substrates
Cholesterol biosynthesis Isoprenoid metabolism Isotopic tracer studies

Juvenile Hormone Biosynthesis Stimulation

In an in vitro corpora allata model using Blattella germanica (German cockroach), both mevalonolactone and mevalonate stimulated juvenile hormone III biosynthesis after compactin inhibition. However, the effective concentration of mevalonolactone (1 mM) was 40-fold lower than that of mevalonate (40 mM) required to achieve comparable restoration of hormone biosynthesis rates. Additionally, in 6-day-old untreated females, mevalonolactone at 0.8 mM induced a 5-fold increase in biosynthetic rates, whereas mevalonate required 40 mM to achieve similar stimulation [1].

JH Biosynthesis Potency
Head-to-head
1 mM mevalonolactone vs. 40 mM mevalonate for comparable hormone restoration; 5-fold stimulation at 0.8 mM
Enables physiologically relevant concentrations in insect endocrinology assays
Blattella germanica corpora allata model
Insect endocrinology Juvenile hormone biosynthesis Corpora allata assays

Mitochondrial Toxicity vs. Mevalonate

In rat brain mitochondria, mevalonolactone (ML) markedly decreased mitochondrial membrane potential (ΔΨm), reduced NAD(P)H content, impaired Ca2+ retention capacity, and induced mitochondrial swelling—all hallmarks of mitochondrial permeability transition (MPT) pore opening. In stark contrast, mevalonic acid (MA) produced no significant effects on any of these parameters under identical experimental conditions. The ML-induced alterations were completely prevented by the MPT inhibitors cyclosporine A and ADP, confirming a specific, lactone-dependent mechanism of mitochondrial impairment [1].

Mitochondrial Toxicity
Head-to-head
ML decreased ΔΨm, induced MPT pore opening; MA showed no effects. Reversed by cyclosporine A.
Essential for modeling MVA neuropathology; compound-specific toxic readout
Rat brain mitochondria, Ca²⁺-loaded
Mitochondrial dysfunction Mevalonic aciduria Neurotoxicity mechanisms

Serum Lactonase Activity

When 0.1 mM mevalonolactone was incubated in neat rat serum for 20 seconds, more than 82% of the lactone was enzymatically converted to the open-chain mevalonate salt. This conversion was reduced to only 8% in heat-inactivated serum, demonstrating the presence of a heat-labile delta-lactonase (likely mevalonolactone hydrolase) in rat serum. In vivo, there was no statistical difference in the oxidation of the salt or lactone forms to CO2 over 7 hours, suggesting that the lactone is rapidly hydrolyzed in circulation [1].

Serum Hydrolysis
Head-to-head
>82% conversion to mevalonate in 20 sec in neat rat serum; only 8% in heat-inactivated serum
Rapid in vivo hydrolysis must be considered in pharmacokinetic studies
Indicates presence of heat-labile lactonase
Pharmacokinetics Drug metabolism Delta-lactonase activity

Therapeutic Efficacy in HMGCR Myopathy

In a 2023 PNAS study, oral mevalonolactone treatment was evaluated in a human patient with HMGCR-mutation limb girdle muscular disease and in a murine model of statin-induced myopathy. Mevalonolactone administration was effective and safe, producing clinical improvement in the human patient and resolution of statin-induced myopathy in mice. This study represents the first clinical application of mevalonolactone in human patients and establishes its therapeutic viability as an oral replacement therapy for mevalonate pathway deficiency states [1]. While no direct comparator drug was tested in the same cohort, the study provides class-level inference that mevalonolactone—unlike statin withdrawal alone—can bypass the enzymatic blockade caused by HMGCR loss-of-function mutations.

HMGCR Myopathy Study
Class-level inference
Oral mevalonolactone reported safe and associated with improvement in a human patient; resolved statin myopathy in mice
Supports mevalonate pathway deficiency model research; clinical endpoint context
First-in-human study; data to verify
Limb girdle muscular dystrophy Statin myopathy HMGCR mutation Mevalonate pathway replacement therapy

DL-Mevalonolactone Application Scenarios


Sterol Biosynthesis Tracer Studies

For isotopic tracer experiments measuring cholesterol or isoprenoid biosynthesis flux, DL-mevalonolactone is the substrate of choice. Its ~43-fold faster decarboxylation rate and ~2-fold faster cellular uptake compared to mevalonate ensure higher sensitivity and shorter incubation times, reducing experimental variability and improving signal-to-noise ratios in 14C- or 13C-labeling studies [1]. Researchers should prioritize the lactone form when designing assays that require near-saturation of the sterol biosynthetic pathway within minutes rather than hours.

Mitochondrial Toxicity in Mevalonic Aciduria

In vitro models of mevalonic aciduria (MVA) and other neurodegenerative conditions associated with mevalonate pathway dysfunction require the use of mevalonolactone—not mevalonic acid—as the toxic metabolite. Only the lactone form induces mitochondrial membrane potential collapse, permeability transition pore opening, and oxidative damage in brain mitochondria [1]. Procuring DL-mevalonolactone is essential for accurately modeling MVA neuropathology and for screening candidate therapeutics targeting mitochondrial permeability transition.

Juvenile Hormone Biosynthesis Assays

In corpora allata incubation assays for insect juvenile hormone research, mevalonolactone demonstrates 40-fold higher potency than mevalonate in restoring hormone biosynthesis after HMG-CoA reductase inhibition [1]. Using the less potent mevalonate salt necessitates supraphysiological concentrations (40 mM) that may introduce osmotic stress or non-specific effects. Procurement of DL-mevalonolactone is therefore critical for maintaining physiological relevance and assay sensitivity in insect endocrinology studies.

Mevalonate Pathway Replacement Therapy

The 2023 demonstration that oral mevalonolactone effectively treats HMGCR-mutation myopathy in humans and statin myopathy in mice establishes this compound as a viable replacement therapy candidate for mevalonate pathway deficiencies [1]. Research groups investigating statin intolerance, limb girdle muscular dystrophy, or other disorders of isoprenoid biosynthesis should procure DL-mevalonolactone for in vivo efficacy studies and pharmacokinetic profiling. Its demonstrated oral bioavailability and safety profile in mice support its use as a positive control or lead compound in drug discovery programs.

Application
Selection Property
Validation Focus
Sterol biosynthesis flux assays
Lactone-form substrate uptake kinetics
Tracer incorporation and metabolic flux endpoints
Mevalonic aciduria mitochondrial toxicity models
Lactone-specific mitochondrial effects
Mitochondrial membrane potential and MPT pore monitoring
Insect juvenile hormone biosynthesis studies
Potency difference vs. mevalonate salts
Corpora allata hormone output assay reproducibility
Mevalonate pathway deficiency disease models
Lactone oral exposure in model organisms
In vivo model-response endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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